4'-溴-2'-(三氟甲基)乙酰苯胺

货号 B1333238

CAS 编号:

29124-62-7

分子量: 282.06 g/mol

InChI 键: NJOVPNJSJCCCEC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

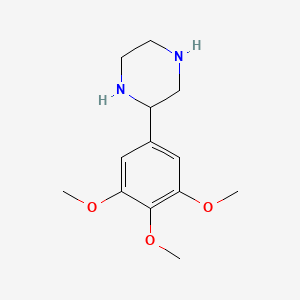

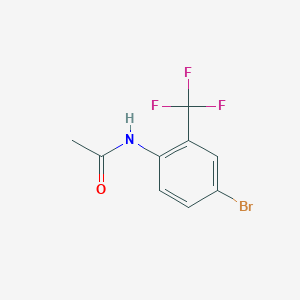

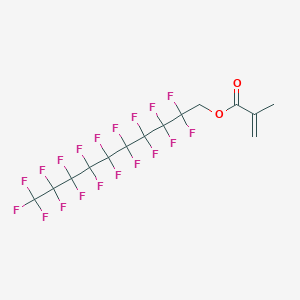

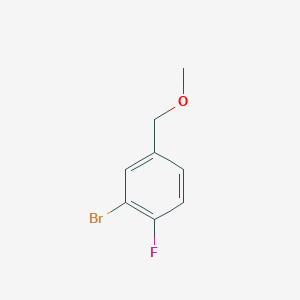

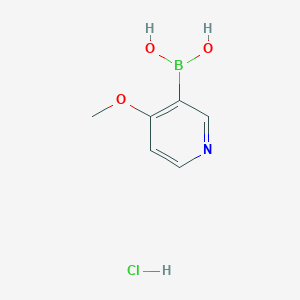

4’-Bromo-2’-(trifluoromethyl)acetanilide is a chemical compound with the molecular formula C9H7BrF3NO . It has a molecular weight of 282.06 g/mol . The compound is also known by other names such as N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide .

Molecular Structure Analysis

The InChI string for 4’-Bromo-2’-(trifluoromethyl)acetanilide isInChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) . The Canonical SMILES is CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F . Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.06 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . The Topological Polar Surface Area is 29.1 Ų . The exact mass and monoisotopic mass are both 280.96631 g/mol .科学研究应用

代谢研究

- 尿液代谢物鉴定: 在大鼠中研究时,化合物4'-溴-2'-(三氟甲基)乙酰苯胺显示出显著的代谢作用。鉴定出的主要尿液代谢物是2-氨基-5-溴苯磺酸酯,还检测到几种修饰N-乙酰基团的代谢物(Scarfe et al., 2002)。

抗菌活性

- 用于抗菌合成: 4'-溴-2'-(三氟甲基)乙酰苯胺用于合成各种抗菌化合物。研究显示其对大肠杆菌和枯草芽孢杆菌等细菌的有效性(Bhagat, Deshmukh, & Kuberkar, 2012)。

分析化学

- 色谱测定: 这种化合物被用于色谱方法中,用于测定各种样品中的溴离子。它已被应用于分析天然水和海水、制药配方和血液(Verma et al., 1988)。

杂环化合物的合成

- 杂环骨架合成: 它用于创造具有抗菌性质的新型杂环骨架。合成涉及与各种α-卤代试剂的反应,导致有前途的抗氧化活性(Abdel‐Latif等,2018)。

环境化学

- 绿色化学应用: 在追求环保化学过程中,4'-溴-2'-(三氟甲基)乙酰苯胺被用于绿色化学实验。它有助于教授绿色化学原则和可持续实验室实践(Biswas & Mukherjee, 2017)。

安全和危害

属性

IUPAC Name |

N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOVPNJSJCCCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378447 | |

| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2'-(trifluoromethyl)acetanilide | |

CAS RN |

29124-62-7 | |

| Record name | 4'-Bromo-2'-(trifluoromethyl)acetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of 2-amino-5-bromobenzotrifluoride (1.623 g, 6.76 mmol, Aldrich) in acetic anhydride (10 mL) was stirred at room temperature for 12 h to produce a white needle precipitate. It was filtered to give 1.840 g (99.7%) of title compound. Mp: 140°-2° C., 1HNMR (CDCl3): δ 2.212 (s, 3H); 7.358 (s, 1H); 7.659 (d, 1H, J =8.7 Hz); 7.726 (d, 1H, J=1.8 Hz); 8.118 (d, 1H, J=8.4 Hz).

Name

Yield

99.7%

Synthesis routes and methods II

Procedure details

A solution of 2-(trifluoromethyl)-4-bromoaniline (4.8 g, 20 mmol) in dry tetrahydrofuran (20 mL) was cooled to 0° C. and then treated with acetic anhydride (8.2 g, 80 mmol). The reaction mixture was stirred at 0° C. for 10 min and then allowed to warm to 25° C. The reaction mixture was stirred at 25° C. for 2 h, at which time, thin layer chromatography analysis of the reaction mixture indicated the absence of starting material. The reaction mixture was then concentrated in vacuo. The crude residue precipitated from diethyl ether (50 mL) and hexanes (50 mL). The solid was collected by filtration and washed with hexanes to afford N-(4-bromo-2-trifluoromethyl-phenyl)-acetamide (5.07 g, 90%) as an amorphous white solid: EI-HRMS m/e calcd for C9H7BrF3NO (M+) 281.8352, found 281.8348.

Yield

90%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)